3,4-dihydro-2H-pyran-2-methanol

Catalog No.
S750296
CAS No.
3749-36-8
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyran-2-methanol

CAS Number

3749-36-8

Product Name

3,4-dihydro-2H-pyran-2-methanol

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethanol

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2

InChI Key

XMICBFRKICBBKD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC(OC=C1)CO

The exact mass of the compound 3,4-Dihydro-2H-pyran-2-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dihydro-2H-pyran-2-methanol (CAS: 3749-36-8) is a bifunctional cyclic enol ether primarily procured as a specialized linker for solid-phase organic synthesis (SPOS) and polymer conjugation[1]. Featuring both a reactive dihydropyran ring and a primary hydroxymethyl group, it serves as the direct precursor to Ellman's DHP resin, enabling the immobilization of alcohol-containing substrates via acid-labile tetrahydropyranyl (THP) acetal linkages [2]. Beyond solid-phase synthesis, this compound is a critical building block for synthesizing smart polymer conjugates for controlled drug release and acts as a precursor for 3,4-dihydro-2H-pyran-2-carboxaldehyde, a key intermediate in the development of adenosine A2A and A3 receptor agonists [1].

Attempting to substitute 3,4-dihydro-2H-pyran-2-methanol with standard solution-phase protecting groups or saturated analogs compromises both processability and synthetic viability. While unsubstituted 3,4-dihydro-2H-pyran (DHP) is a staple for THP protection in solution, it lacks the hydroxymethyl handle required for covalent attachment to polystyrene resins or polymer backbones. Conversely, fully saturated analogs like tetrahydro-2H-pyran-2-methanol possess the attachment handle but lack the enol ether double bond, rendering them completely incapable of forming the necessary acetal linkages with target alcohols . Furthermore, substituting the DHP linker with standard Wang or HMBA solid-phase linkers fundamentally alters the cleavage conditions, often forcing the use of strong acids or bases that degrade sensitive molecular payloads.

Covalent Resin Attachment via Hydroxymethyl Handle

The primary procurement advantage of 3,4-dihydro-2H-pyran-2-methanol is its ability to translate THP-protection chemistry to solid supports. The primary hydroxymethyl group allows for quantitative etherification onto chloromethyl polystyrene, generating Ellman's DHP resin with typical loading capacities of 0.3 to 0.8 mmol/g . In contrast, standard 3,4-dihydro-2H-pyran (DHP) lacks this functional handle, resulting in an inability to be directly covalently immobilized. This bifunctionality ensures that the enol ether remains available for subsequent alcohol capture .

Evidence DimensionResin loading capacity (covalent immobilization)
Target Compound Data0.3 - 0.8 mmol/g (as Ellman's DHP resin)
Comparator Or Baseline3,4-dihydro-2H-pyran (DHP) (0 mmol/g, cannot be directly immobilized)
Quantified DifferenceEnables >0.3 mmol/g solid-phase loading vs. complete inability to immobilize.
ConditionsEtherification onto chloromethyl polystyrene (Merrifield resin)

It allows manufacturers to create functionalized resins for solid-phase synthesis that cannot be produced using standard DHP.

Mild Acidic Cleavage for Delicate Alcohol Substrates

When selecting a linker for the solid-phase synthesis of delicate, alcohol-containing molecules, cleavage conditions dictate yield and purity. The DHP linker forms a THP acetal that can be cleaved under highly mild acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) or dilute trifluoroacetic acid (TFA) . By comparison, standard Wang linkers require aggressive acidic cleavage (typically 90-95% TFA), and HMBA linkers require basic or nucleophilic cleavage . The use of 3,4-dihydro-2H-pyran-2-methanol prevents the degradation of acid-sensitive heterocycles and base-sensitive stereocenters during final resin detachment.

Evidence DimensionCleavage condition severity
Target Compound DataMild acidic cleavage (e.g., PPTS or dilute TFA)
Comparator Or BaselineWang Linker (Requires 90-95% TFA)
Quantified DifferenceEliminates the need for highly concentrated strong acids during cleavage.
ConditionsSolid-phase organic synthesis (SPOS) cleavage protocols

Critical for maximizing the yield and purity of delicate, acid-sensitive pharmaceutical intermediates synthesized on solid supports.

Enol Ether Reactivity for Smart Polymer Conjugates

In the development of smart polymer conjugates, the linker must reliably capture the drug payload while remaining compatible with polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP). 3,4-dihydro-2H-pyran-2-methanol successfully forms acid-labile acetal bonds with hydroxyl-containing drugs, which can then be polymerized [1]. Saturated analogs, such as tetrahydro-2H-pyran-2-methanol, completely lack the enol ether double bond required for this initial acetal formation, resulting in a failure to conjugate THP-acetal prodrugs [1].

Evidence DimensionAcetal formation capability for drug conjugation
Target Compound DataForms acid-labile acetal bonds via enol ether addition
Comparator Or BaselineTetrahydro-2H-pyran-2-methanol (0% yield, inert to acetal formation)
Quantified DifferenceAbsolute requirement of the double bond for payload conjugation.
ConditionsMild acidic catalysis in organic solvents for prodrug synthesis

Ensures successful covalent attachment of drug payloads for advanced controlled-release biomaterials.

Synthesis Route Compatibility for A2A/A3 Agonists

3,4-dihydro-2H-pyran-2-methanol is a critical, scalable precursor in medicinal chemistry, specifically for synthesizing potent adenosine A2A and A3 receptor agonists. It undergoes efficient oxidation to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde[1]. The retention of the unsaturated dihydropyran (DHP) moiety in the final drug structure is responsible for the high receptor binding affinity. Substituting this precursor with saturated aliphatic alcohols fails to produce the required DHP pharmacophore, directly compromising the pharmacological profile of the resulting derivatives [1].

Evidence DimensionPharmacophore retention (DHP moiety)
Target Compound DataYields DHP-carboxaldehyde retaining the critical double bond
Comparator Or BaselineSaturated aliphatic alcohols (Fails to provide DHP moiety)
Quantified DifferenceEnables synthesis of high-affinity A2A/A3 agonists vs. inactive analogs.
ConditionsOxidation (Swern or TEMPO/BAIB) followed by coupling to 2-hydrazino-NECA

Provides a direct, scalable synthetic pathway to highly specific, biologically active pharmaceutical intermediates.

Solid-Phase Organic Synthesis (SPOS) of Complex Alcohols

The compound is the exact precursor required to manufacture Ellman's DHP resin, making it the optimal choice for facilities synthesizing complex, acid-sensitive carbohydrates, steroids, or heterocycles that require mild cleavage conditions [1].

Controlled-Release Prodrug Polymer Manufacturing

Due to its ability to form acid-labile acetal linkages and its compatibility with ROMP, it is highly suited for developing smart polymer conjugates and biomaterial scaffolds designed to release therapeutics in mildly acidic environments [2].

Synthesis of Adenosine Receptor Agonists

It serves as a highly efficient, scalable starting material for oxidation into 3,4-dihydro-2H-pyran-2-carboxaldehyde, a mandatory intermediate for developing potent A2A and A3 receptor agonists in pharmaceutical pipelines[3].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 Da

Monoisotopic Mass

114.068079557 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3749-36-8

Dates

Last modified: 08-15-2023

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